4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
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Overview
Description
4-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide is a chemical compound characterized by its boronic acid derivative structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-methylbenzoyl chloride with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the boronic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: The compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It is utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in biological systems and catalytic processes. The molecular targets and pathways involved include enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
4-Methylbenzamide
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
4-Methyl-N-(4-methylphenyl)benzamide
Uniqueness: 4-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide stands out due to its boronic acid derivative structure, which imparts unique reactivity and versatility compared to its analogs.
This compound's multifaceted applications and distinctive properties make it a valuable asset in scientific research and industrial applications. Its continued study and development hold promise for future advancements in various fields.
Properties
IUPAC Name |
4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO3/c1-14-6-8-15(9-7-14)18(23)22-17-12-10-16(11-13-17)21-24-19(2,3)20(4,5)25-21/h6-13H,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVJTNQTWBVSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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